molecular formula C22H17ClN4O B15077905 3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B15077905
Molekulargewicht: 388.8 g/mol
InChI-Schlüssel: SYUMTTLLGJMGTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ANILINO-3-(((3-CHLOROPHENYL)IMINO)ME)-9-METHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is a complex organic compound with the molecular formula C21H15ClN4O This compound is known for its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, an anilino group, and a 3-chlorophenyl imino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ANILINO-3-(((3-CHLOROPHENYL)IMINO)ME)-9-METHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

    Introduction of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with the pyrido[1,2-a]pyrimidin-4-one core.

    Formation of the 3-Chlorophenyl Imino Group: This step involves the condensation of a 3-chlorophenylamine with the intermediate compound to form the imino group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-ANILINO-3-(((3-CHLOROPHENYL)IMINO)ME)-9-METHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aniline derivatives for nucleophilic substitution; halogenating agents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-ANILINO-3-(((3-CHLOROPHENYL)IMINO)ME)-9-METHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-ANILINO-3-(((3-CHLOROPHENYL)IMINO)ME)-9-METHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-ANILINO-3-(((3-CHLOROPHENYL)IMINO)METHYL)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
  • 2-ANILINO-3-(((4-CHLOROPHENYL)IMINO)METHYL)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
  • 2-ANILINO-3-(((3-BROMOPHENYL)IMINO)METHYL)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE

Uniqueness

2-ANILINO-3-(((3-CHLOROPHENYL)IMINO)ME)-9-METHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is unique due to its specific substitution pattern and the presence of the 9-methyl group. This structural feature may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C22H17ClN4O

Molekulargewicht

388.8 g/mol

IUPAC-Name

2-anilino-3-[(3-chlorophenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H17ClN4O/c1-15-7-6-12-27-21(15)26-20(25-17-9-3-2-4-10-17)19(22(27)28)14-24-18-11-5-8-16(23)13-18/h2-14,25H,1H3

InChI-Schlüssel

SYUMTTLLGJMGTM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC(=CC=C3)Cl)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.